(-)-Carbovir Monophosphate Is a 7,000-Fold More Efficient Substrate for GMP Kinase Than (+)-Carbovir Monophosphate
Miller et al. (1992) demonstrated that (−)-carbovir monophosphate is a 7,000-fold more efficient substrate for GMP kinase than (+)-carbovir monophosphate [1]. 5′-Nucleotidase catalyzed phosphorylation of (−)-carbovir (the active anti-HIV enantiomer) but did not phosphorylate (+)-carbovir. Both enantiomers of carbovir triphosphate, once formed, were equally effective as substrates and alternative substrate inhibitors of HIV-1 reverse transcriptase. Consequently, the divergent cellular antiviral activities arise entirely from differential phosphorylation by host enzymes—not from RT enantioselectivity [1].
| Evidence Dimension | Efficiency as substrate for GMP kinase (relative phosphorylation rate) |
|---|---|
| Target Compound Data | (−)-Carbovir monophosphate: 7,000-fold more efficient |
| Comparator Or Baseline | (+)-Carbovir monophosphate: baseline efficiency (1×) |
| Quantified Difference | 7,000-fold difference in GMP kinase substrate efficiency |
| Conditions | Mammalian cellular enzyme assay (GMP kinase, 5′-nucleotidase, nucleoside-diphosphate kinase); J Biol Chem 1992, 267:21220-21224 |
Why This Matters
Procurement of the biologically active (−)-enantiomer form of carbovir triphosphate triethylamine salt is essential for studies aimed at replicating or extending HIV-1 RT inhibition research; the (+)-enantiomer is effectively inactive in any cellular context due to failure of intracellular phosphorylation.
- [1] Miller WH, et al. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity. J Biol Chem. 1992;267(29):21220-4. PMID: 1383219. View Source
